molecular formula C15H24 B1264184 (1S,6S)-alpha-himachalene

(1S,6S)-alpha-himachalene

Cat. No. B1264184
M. Wt: 204.35 g/mol
InChI Key: ZJSIKVDEOWWVEH-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-alpha-himachalene is a trans-alpha-himachalene. It is an enantiomer of a (1R,6R)-alpha-himachalene.

Scientific Research Applications

Antifungal Activity

  • Antifungal Properties : Beta-himachalene derivatives, including 6α,7α-Dihydroxy-β-himachalene, showed significant antifungal activity against the phytopathogen Botrytis cinerea. This suggests potential use in developing natural product-based fungicides (Daoubi et al., 2005).

Chemical Synthesis and Structural Analysis

  • Synthesis of Himachalenes : Studies on the synthesis of α- and β-Himachalene from various starting materials have been documented, providing insights into the chemical structure and potential for laboratory synthesis (Oppolzer & Snowden, 1981).

Biological Applications

  • Neurophysiological Responses and Attraction in Sandflies : (1S,3S,7R)-3-methyl-alpha-himachalene from male sandflies induces neurophysiological responses and attracts both male and female sandflies, suggesting a role in insect communication and potentially in pest control strategies (Spiegel et al., 2005).

Novel Derivatives and Applications

  • New Himachalene Derivatives : Research has led to the synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes, indicating potential applications in antimicrobial treatments (Chaudhary et al., 2014).
  • Biological Activity Studies : A new β-amino-α,β-unsaturated ketone-based himachalene derivative was synthesized and characterized, including its potential biological activities against certain enzymes, highlighting its pharmaceutical potential (Ait El Had et al., 2022).

properties

Product Name

(1S,6S)-alpha-himachalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,9aS)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14+/m1/s1

InChI Key

ZJSIKVDEOWWVEH-KGLIPLIRSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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